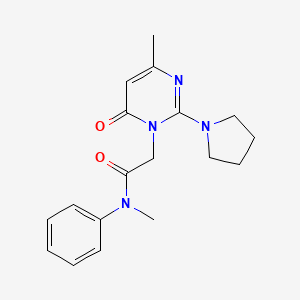
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide
Descripción
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound with intricate structural properties
Propiedades
IUPAC Name |
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-12-16(23)22(18(19-14)21-10-6-7-11-21)13-17(24)20(2)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKATTXLRESRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)N(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps starting from basic organic compounds
Formation of the Pyrimidine Ring: : This step generally includes the condensation of specific aldehydes with urea or its derivatives under catalytic acidic or basic conditions.
Introduction of Pyrrolidine Ring: : The pyrrolidine moiety is introduced by a cyclization reaction that often involves intermediates like nitriles or amides.
Acetylation and Methylation: : N-acetylation and subsequent methylation steps are accomplished using acetic anhydride and methyl iodide, respectively, under controlled conditions.
Final Coupling: : The pyrimidinyl and pyrrolidinyl fragments are coupled using amide bond-forming reactions, typically employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
On an industrial scale, this compound is synthesized through a streamlined process that maximizes yield and minimizes by-products. This usually involves continuous flow reactors for better control over reaction conditions and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions under controlled conditions, usually yielding hydroxylated or ketone derivatives.
Reduction: : Selective reduction processes can modify certain functional groups within the molecule, often using reagents like sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions allow for modifications at specific positions within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate in basic or acidic media.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halides, alkylating agents, and various nucleophiles (e.g., amines, thiols).
Major Products
The reactions yield a variety of products, including hydroxylated compounds from oxidation, and different N-substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a variety of analogues for research purposes.
Biology
Biologically, this molecule can be used to study enzymatic interactions and inhibition, given its structural mimicry of natural substrates.
Medicine
Industry
Industrially, it can be used in the synthesis of materials with desired properties, such as polymers or specialty chemicals.
Mecanismo De Acción
The mechanism by which N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide exerts its effects depends largely on its target application:
Enzymatic Inhibition: : It can inhibit specific enzymes by mimicking natural substrates, thereby blocking enzymatic activity.
Molecular Pathways: : It can interact with various cellular pathways, influencing processes like cell signaling and gene expression.
Comparación Con Compuestos Similares
Uniqueness
Compared to similar compounds, N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide stands out due to its unique structural arrangement, which provides distinct chemical and biological properties.
Similar Compounds
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide
N-methyl-2-(4-methyl-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide
N-methyl-2-(4-methyl-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide
These comparisons highlight subtle yet significant differences in chemical behavior and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


